molecular formula C8H10FNO B8816907 3-Fluoro-4-methoxy-2-methylaniline CAS No. 1170991-81-7

3-Fluoro-4-methoxy-2-methylaniline

Cat. No. B8816907
M. Wt: 155.17 g/mol
InChI Key: SWOBBOJOUCBKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methoxy-2-methylaniline is a chemical compound with the molecular formula C8H10FNO . It is a mono-constituent substance .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-4-methoxy-2-methylaniline is 125.1435 . The IUPAC Standard InChI is InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9 .

Safety And Hazards

3-Fluoro-4-methoxy-2-methylaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It is harmful if inhaled, swallowed, or in contact with skin .

properties

CAS RN

1170991-81-7

Product Name

3-Fluoro-4-methoxy-2-methylaniline

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-fluoro-4-methoxy-2-methylaniline

InChI

InChI=1S/C8H10FNO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,10H2,1-2H3

InChI Key

SWOBBOJOUCBKOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (14.25 g) was added portion wise to a solution of 2-fluoro-1-methoxy-3-methyl-4-nitro-benzene (10.5 g, 90% purity) in acetic acid (350 ml) at room temperature. The resulting brown suspension was stirred during 2 hours at room temperature. The reaction mixture was quenched with concentrated aq NaOH solution and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over sodium sulphate anhydrous, filtered and concentrated under reduced pressure to obtain 3-fluoro-4-methoxy-2-methyl-phenylamine as orange oil (8.50 g, 90% purity) which was used in Step 4 without any further purification. 1H NMR (CDCl3) δ ppm: 6.66 (1H, dd); 6.38 (1H, dd); 3.80 (3H, s); 3.34 (2H, br s); 2.08 (3H, d).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
14.25 g
Type
catalyst
Reaction Step One

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